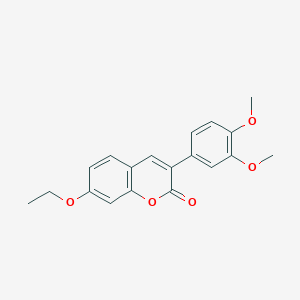
3-(3,4-Dimethoxyphenyl)-7-ethoxychromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(3,4-Dimethoxyphenyl)-7-ethoxychromen-2-one” is a complex organic molecule. It contains functional groups such as ether and ketone, which are common in many organic compounds .
Chemical Reactions Analysis
The chemical reactivity of a compound is determined by its functional groups. In the case of “3-(3,4-Dimethoxyphenyl)-7-ethoxychromen-2-one”, the ether and ketone groups may be involved in various reactions. For instance, ethers can undergo cleavage reactions, while ketones can be involved in condensation reactions .Wissenschaftliche Forschungsanwendungen
Antioxidant Properties and Enzymatic Modification
Studies on dimethoxyphenol derivatives, closely related to the dimethoxyphenyl group in 3-(3,4-Dimethoxyphenyl)-7-ethoxychromen-2-one, have highlighted their potential as antioxidants. The enzymatic modification of these compounds, such as 2,6-dimethoxyphenol, has demonstrated an increase in antioxidant capacity through laccase-mediated oxidations. This process results in dimers with significantly higher antioxidant activities compared to the original substrate, indicating their utility as bioactive compounds in health and disease prevention research (Adelakun et al., 2012).
Molecular Structure and Photovoltaic Performance
The structural variations in compounds containing dimethoxyphenyl groups have been correlated with their photovoltaic performance. This relationship is crucial in the development of organic solar cells, where the optical, electrochemical properties, and device performance can be significantly influenced by slight changes in the molecular structure. Studies in this area contribute to the optimization of materials for renewable energy technologies (Ni et al., 2015).
Hydrogen-Bonding in Polymer Chemistry
Research on polymers containing carbonyl–aromatic π-stacked structures, which could be analogously related to the structure of 3-(3,4-Dimethoxyphenyl)-7-ethoxychromen-2-one, has shown the importance of hydrogen-bonding pendant chains in determining the photoluminescent properties of segmented oligo-polyphenylenevinylene copolymers. These studies have implications for the design and development of new materials with specific optical properties for use in electronics and photonics (Sierra & Lahti, 2004).
Reactivity and Synthesis Applications
The reactivity of isocoumarins and related compounds has been a subject of interest, particularly in the synthesis of compounds with potential biological activity. Research on the synthesis and activity of metabolites from structurally similar compounds provides insights into developing new pharmaceuticals with anti-inflammatory effects, showcasing the versatility of these compounds in drug discovery (Baba et al., 1998).
Eigenschaften
IUPAC Name |
3-(3,4-dimethoxyphenyl)-7-ethoxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O5/c1-4-23-14-7-5-13-9-15(19(20)24-17(13)11-14)12-6-8-16(21-2)18(10-12)22-3/h5-11H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMRDWHNIDHGPMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dimethoxyphenyl)-7-ethoxychromen-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

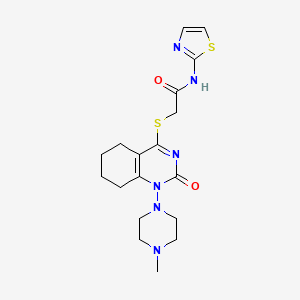
![2-[1-(2,4-dichlorophenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]acetic acid](/img/structure/B2465241.png)

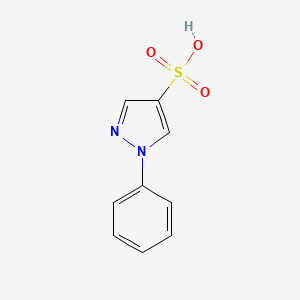
![N-(2-chlorobenzyl)-2-(2,4-dioxo-3-propyl-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2465248.png)
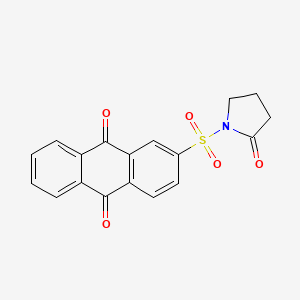
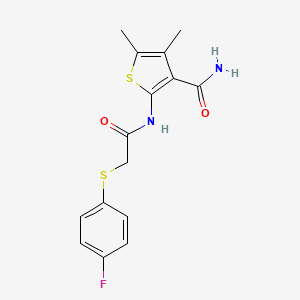
![(E)-2-(benzo[d]thiazol-2-yl)-3-(2-methoxyphenyl)acrylonitrile](/img/structure/B2465254.png)
![2,5-Dioxopyrrolidin-1-yl 2-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]acetate](/img/structure/B2465256.png)
![8-(4-Ethoxybenzoyl)-6-[(2-methoxyphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2465257.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-(benzylthio)acetamide](/img/structure/B2465258.png)
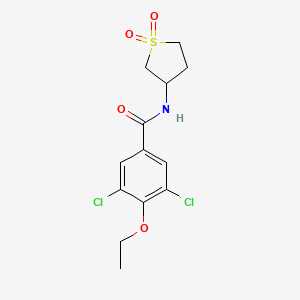
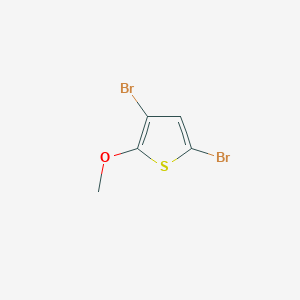
![N-(2,6-dimethylphenyl)-2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)acetamide](/img/structure/B2465263.png)